molecular formula C14H18BClO3 B13110713 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No.: B13110713
M. Wt: 280.56 g/mol
InChI Key: VASQDPONGJJPLS-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of 4-Methyl-3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The boronate ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is unique due to its dual functionality, combining the reactivity of a benzoyl chloride group with the versatility of a boronate ester. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C14H18BClO3

Molecular Weight

280.56 g/mol

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

InChI

InChI=1S/C14H18BClO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

VASQDPONGJJPLS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)Cl)C

Origin of Product

United States

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